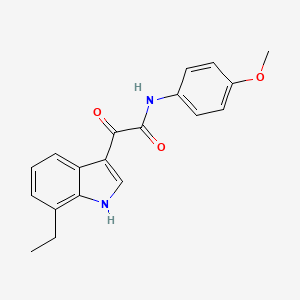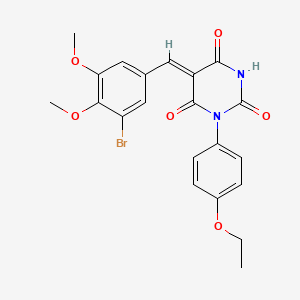
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine is a potent α2-adrenergic agonist that acts on the central nervous system to reduce sympathetic outflow and decrease blood pressure. The chemical structure of Clonidine contains a cyclohexenone ring, a chlorophenyl group, and an isobutylamino group.
Wirkmechanismus
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one works by binding to α2-adrenergic receptors in the brain and spinal cord, which inhibits the release of norepinephrine and reduces sympathetic outflow. This results in a decrease in heart rate, blood pressure, and peripheral vascular resistance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. The drug reduces sympathetic nervous system activity, leading to a decrease in heart rate, blood pressure, and peripheral vascular resistance. This compound also increases parasympathetic nervous system activity, which leads to a decrease in cardiac output and a decrease in renin secretion from the kidneys. Additionally, this compound has been shown to have sedative and analgesic effects, which may contribute to its use in treating anxiety disorders and opioid withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several advantages and limitations for use in laboratory experiments. The drug is relatively easy to synthesize and has a well-established mechanism of action. This compound is also readily available and inexpensive. However, this compound has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Additionally, this compound has several side effects, including dry mouth, dizziness, and sedation, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that this compound may be effective in reducing PTSD symptoms, although more research is needed to confirm these findings. Another area of interest is the use of this compound in combination with other medications for the treatment of hypertension and other medical conditions. Finally, there is ongoing research into the development of new α2-adrenergic agonists that may have improved efficacy and fewer side effects than this compound.
Synthesemethoden
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one is synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 3-(3-chlorophenyl)cyclohexanone. The resulting intermediate is then reacted with isobutylamine and sodium borohydride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various medical conditions. The drug has been shown to be effective in reducing blood pressure in patients with hypertension, particularly in those with resistant hypertension. This compound has also been used to treat ADHD in children and adults, as well as anxiety disorders and opioid withdrawal symptoms.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-11(2)10-18-15-7-13(8-16(19)9-15)12-4-3-5-14(17)6-12/h3-6,9,11,13,18H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDZSGBEPDVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=O)CC(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)



![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)